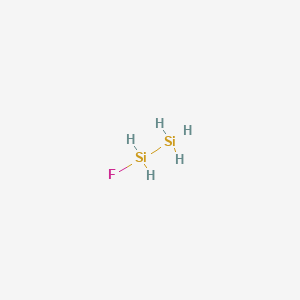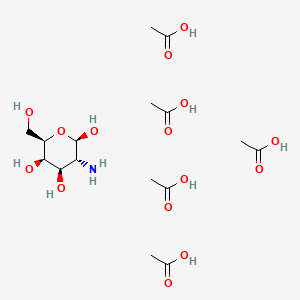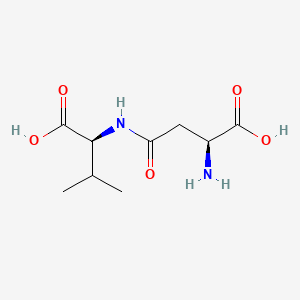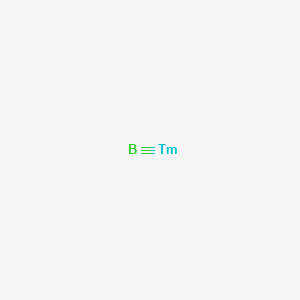
Thulium tetraboride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium tetraboride is a compound composed of thulium and boron, with the chemical formula TmB₄. Thulium is a rare-earth element, part of the lanthanide series, and is known for its unique properties and specialized applications. This compound is a crystalline solid that exhibits interesting physical and chemical properties, making it a subject of scientific research and industrial interest.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium tetraboride can be synthesized through various methods, including:
Borothermal Reduction: This method involves the reduction of thulium oxide with boron at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation.
Solid-State Reaction: Thulium metal and boron powder are mixed and heated to high temperatures to form this compound. This method requires precise control of temperature and atmosphere to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound often employs the borothermal reduction method due to its efficiency and scalability. The process involves:
- Mixing thulium oxide with boron powder.
- Heating the mixture in a vacuum furnace at temperatures around 1500-1800°C.
- Cooling the product under an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions: Thulium tetraboride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thulium oxide and boron oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: this compound can be reduced back to thulium metal and boron under specific conditions, such as in the presence of a strong reducing agent like lithium or sodium.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Strong reducing agents like lithium or sodium in a controlled atmosphere.
Substitution: Various elements or compounds that can replace boron atoms under specific conditions.
Major Products Formed:
Oxidation: Thulium oxide (Tm₂O₃) and boron oxide (B₂O₃).
Reduction: Thulium metal ™ and boron (B).
Substitution: New compounds with different properties depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Thulium tetraboride has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other thulium compounds and materials with unique properties.
Biology and Medicine: Thulium-doped materials are used in medical imaging and laser applications, such as in thulium-doped fiber lasers for lithotripsy.
Industry: Employed in the production of high-temperature materials and coatings due to its thermal stability and hardness.
Wirkmechanismus
The mechanism by which thulium tetraboride exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between thulium and boron atoms, leading to strong covalent bonds and high thermal stability. In applications like laser technology, the thulium ions play a crucial role in the emission of specific wavelengths of light, which is utilized in medical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Thulium tetraboride can be compared with other tetraborides, such as:
Tungsten tetraboride (WB₄): Known for its superior mechanical properties and ease of synthesis.
Thorium tetraboride (ThB₄): Exhibits unique electronic and bonding characteristics due to the presence of thorium.
Uranium tetraboride (UB₄): Used in nuclear applications due to its specific properties.
Uniqueness of this compound: this compound stands out due to its combination of rare-earth element properties and boron chemistry, making it valuable in specialized applications like high-temperature materials and advanced laser technologies.
Eigenschaften
IUPAC Name |
boranylidynethulium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRRKJFOOCHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BTm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12310-47-3 |
Source


|
| Record name | Thulium boride (TmB4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium tetraboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

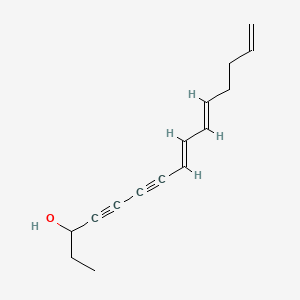
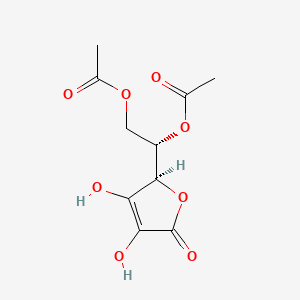

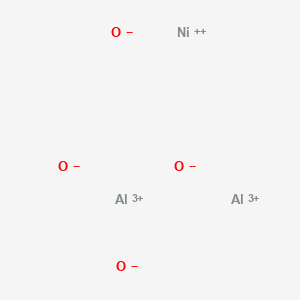
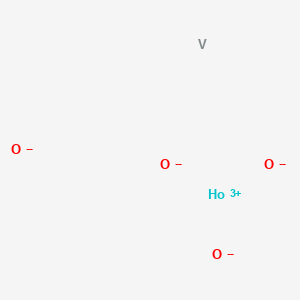

![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
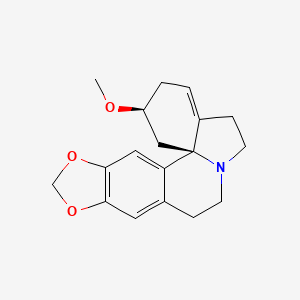
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)
